![molecular formula C14H12BrNO3S B4558888 methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4558888.png)
methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 3-{[(4-bromophenyl)acetyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C14H12BrNO3S and its molecular weight is 354.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.97213 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potentials
- Thiophene derivatives are evaluated for their genotoxic/mutagenic and carcinogenic potentials, especially relevant in the context of European REACH legislation. Techniques like the Salmonella mutagenicity assay and the Comet assay are employed for assessing these properties (Lepailleur et al., 2014).
Reactions and Derivatives
- Studies on substitution reactions of thiophene derivatives, including bromination, formylation, and acetylation, provide insights into their structural transformations. These findings are crucial for synthesizing various heterocyclic compounds with potential applications (Chapman et al., 1971).
Anticonvulsant Activity
- Research on the synthesis of new derivatives and their anticonvulsant activity highlights the potential of thiophene derivatives in developing new therapeutic agents (Unverferth et al., 1998).
Antimicrobial and Antifungal Properties
- Novel thiophene-containing compounds have been synthesized, showing promising antimicrobial and antifungal activities. These compounds, including various derivatives, indicate potential applications in combating bacterial and fungal infections (Mabkhot et al., 2017).
Synthesis of Novel Compounds
- Research on synthesizing thiophene derivatives with different substituents, including studies on their structure and biological activity, contributes to the broader understanding of their potential applications in various fields, including medicine and chemistry (Davis et al., 1980).
Palladium-Catalysed Arylation
- Studies on the palladium-catalysed arylation of thiophene derivatives, facilitating the synthesis of various arylthiophene derivatives, are significant for developing new materials and pharmaceuticals (Dong et al., 2009).
Antitumor Activities
- Investigations into the antitumor activities of benzothiazoles, which include thiophene derivatives, contribute to the development of new anticancer drugs. Understanding the role of acetylation in these activities is particularly crucial (Chua et al., 1999).
Synthesis of Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Derivatives
- The synthesis of new thiophene derivatives with a focus on their antimicrobial activity opens avenues for new drug development. The coupling of thiophene with other pharmacophores like pyrazole and benzodiazepine enhances their potential as antimicrobial agents (Faty et al., 2010).
Propriétés
IUPAC Name |
methyl 3-[[2-(4-bromophenyl)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPCHVZEVQYJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


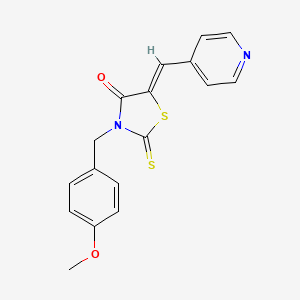
![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)
![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)
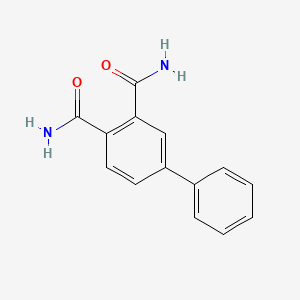
![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)
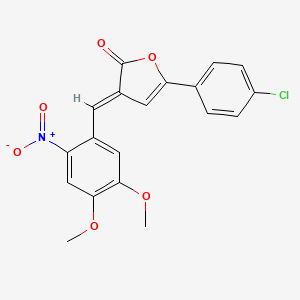
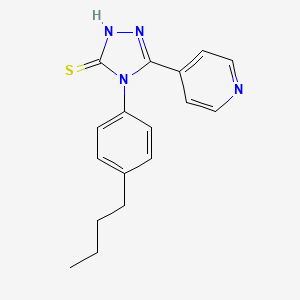
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)
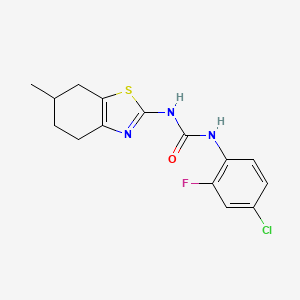
![{1-[3-(methylthio)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4558884.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)
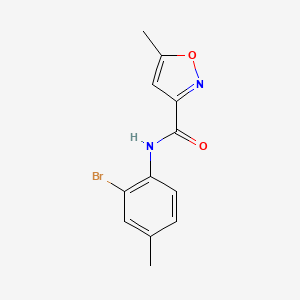
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)
